Home > Products > Screening Compounds P120113 > 3-(4-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)vinyl]-4(3H)-quinazolinone
3-(4-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)vinyl]-4(3H)-quinazolinone -

3-(4-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)vinyl]-4(3H)-quinazolinone

Catalog Number: EVT-5556953
CAS Number:
Molecular Formula: C24H19ClN2O3
Molecular Weight: 418.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Potential Anticancer Activity: Quinazolinones have shown promise as anticancer agents [, , , , ]. The presence of a 3,4-dimethoxyphenyl moiety in the structure of this compound is noteworthy as similar substitutions are found in potent tyrosine kinase inhibitors, like Gefitinib [].
  • Potential Antimicrobial Activity: Quinazolinones have displayed broad-spectrum antimicrobial activity, acting against both Gram-positive and Gram-negative bacteria [, , ]. The 4-chlorophenyl substitution is a key structural feature found in several antimicrobial quinazolinones [].
  • Potential Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of quinazolinone derivatives [, ]. These compounds often achieve this by inhibiting inflammatory mediators or pathways.
  • Other Potential Applications: Research on quinazolinones suggests potential applications in areas like antiviral research [, ], treatment of neurological disorders [, ], and as potential inhibitors of enzymes like monoamine oxidase [].

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl] propyl}-4(3H)-quinazolinone (FR255595)

    Compound Description: FR255595 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor identified through structure-based drug design and high-throughput screening. It exhibits an IC50 value of 11 nM against PARP-1, demonstrating strong inhibitory activity. FR255595 is orally active, highly brain penetrable, and exhibits neuroprotective effects by preventing PARP activation. Studies using in vitro cell death models and in vivo models of Parkinson's disease demonstrated its ability to protect against reactive oxygen species (ROS)-induced cell injury and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced nigrostriatal dopaminergic damage. [ , ]

(E)-3-(4-Chlorophenyl)-1-phenyl-2-propen-1-one (4-CL)

2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones

    Compound Description: This series represents a group of novel compounds synthesized and evaluated for in vitro antitumor activity. Notably, compound 7 (N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio)acetamide) and compound 19 (N-(3,4,5 trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide) exhibit significant antitumor activity. Their mean growth inhibitory concentrations (GI50) of 17.90 and 6.33 µΜ, respectively, are comparable to standard drugs like 5-fluorouracil (5-FU), gefitinib, and erlotinib. They show particularly promising activity against lung, CNS, and breast cancer cells. [ ]

3-(2-Chlorophenyl)-2-[2-(6-diethylaminomethylpyridin-2-yl)vinyl]-6-fluoroquinazolin-4(3H)-one

    Compound Description: This compound is a quinazolinone derivative studied for its atropisomerization properties. Research focused on determining the activation parameters (ΔH‡ and ΔS‡) and understanding the mechanism of its atropisomerization in decane. [ ]

3-benzyl-substituted-4(3H)-quinazolinones

    Compound Description: This series represents a group of novel compounds designed, synthesized, and evaluated for their in vitro antitumor activity. Compounds 7 (2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide), 8 (2-(3-benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide), and 11 (3-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)-propanamide) exhibited potent broad-spectrum antitumor activity with mean GI50 values of 10.47, 7.24, and 14.12 µM, respectively. These compounds are 1.5 to 3.0-fold more potent than the control drug 5-FU (mean GI50: 22.60 µM). Compounds 6 and 10 showed selective activity toward CNS, renal, and breast cancer cell lines, while compound 9 was particularly active against leukemia cell lines. Molecular docking studies revealed that compounds 7 and 8 bind to the ATP binding site of EGFR-TK, similar to erlotinib, while compound 11 inhibits B-RAF kinase by binding to its ATP binding site, similar to PLX4032. [ ]

6-Bromo-2,3-disubstituted-4(3H)-quinazolinones

6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one Derivatives

    Compound Description: This series consists of quinazolinone derivatives synthesized from the parent compound, 6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one (1). The series explores structural modifications of the quinazolinone core with the aim of identifying compounds with significant pharmaceutical activities. [ ]

4-chloro-N-(4-(4-oxo-3,4-dihydroquinazoline-2-yl)phenyl)benzamide (3g)

    Compound Description: Compound 3g is a potent soluble epoxide hydrolase (sEH) inhibitor, identified as the most active compound within a series of novel quinazoline-4(3H)-one derivatives. With an IC50 of 0.5 nM, it is about two-fold more potent than the reference inhibitor, 12-(3-adamantan-1-ylureido)dodecanoic acid. This finding suggests that the quinazolinone ring serves as a suitable scaffold for developing sEH inhibitors, and the amide substituent plays a role in modulating activity. [ ]

Properties

Product Name

3-(4-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)vinyl]-4(3H)-quinazolinone

IUPAC Name

3-(4-chlorophenyl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinazolin-4-one

Molecular Formula

C24H19ClN2O3

Molecular Weight

418.9 g/mol

InChI

InChI=1S/C24H19ClN2O3/c1-29-21-13-7-16(15-22(21)30-2)8-14-23-26-20-6-4-3-5-19(20)24(28)27(23)18-11-9-17(25)10-12-18/h3-15H,1-2H3/b14-8+

InChI Key

WMOLKFLYIDEPEL-RIYZIHGNSA-N

SMILES

COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.